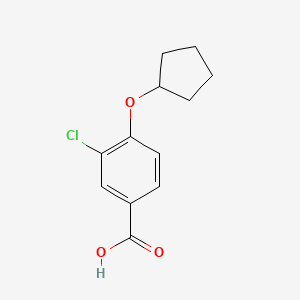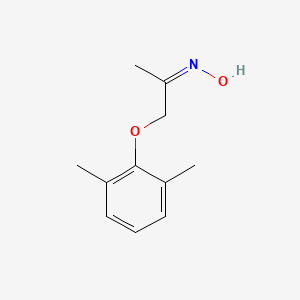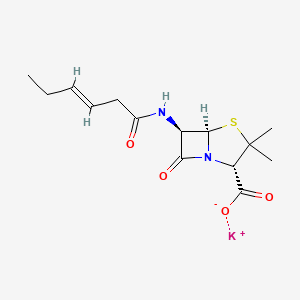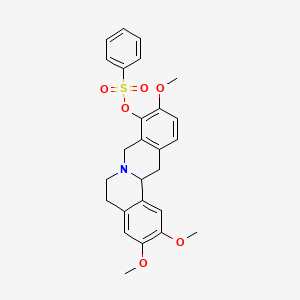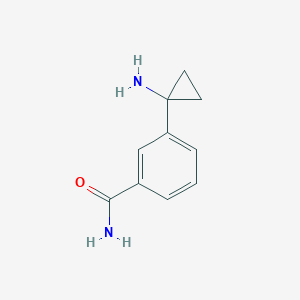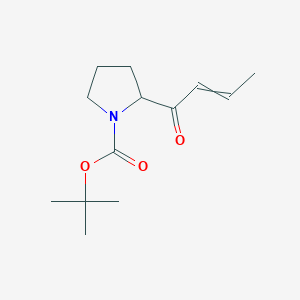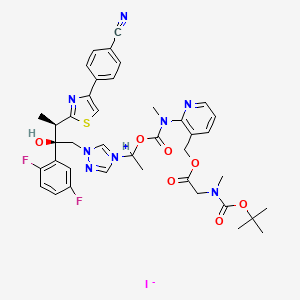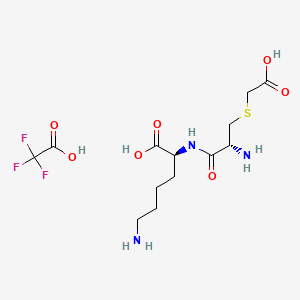
S-(Carboxymethyl)-L-cysteinyl-L-lysine--2,2,2-trifluoroacetic acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt is a modified peptide consisting of a carboxymethyl-cysteine and lysine. This compound is known for its unique structural properties, which may have significant implications for its solubility, stability, and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt typically involves the coupling of carboxymethyl-cysteine with lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of protecting groups to prevent unwanted side reactions and to enhance the yield of the final product.
Industrial Production Methods
In an industrial setting, the production of N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt is scaled up using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its structural properties.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the compound’s conformation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.
科学研究应用
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies of protein structure and function, particularly in the investigation of disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of high-purity peptides for various industrial applications, including biotechnology and pharmaceuticals
作用机制
The mechanism of action of N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt involves its interaction with molecular targets through its peptide backbone and functional groups. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, its carboxymethyl group can participate in various chemical interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine: Similar in structure but without the trifluoroacetic acid salt component.
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-arginine: Another modified peptide with a different amino acid component.
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-histidine: A related compound with histidine instead of lysine.
Uniqueness
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt is unique due to the presence of the trifluoroacetic acid salt, which can enhance its solubility and stability. This modification may also influence its biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H22F3N3O7S |
|---|---|
分子量 |
421.39 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H21N3O5S.C2HF3O2/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19);(H,6,7)/t7-,8-;/m0./s1 |
InChI 键 |
KMWLHPKDGARSJX-WSZWBAFRSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
